molecular formula C18H14F2N4O2 B14977832 N-(2,4-difluorophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide

N-(2,4-difluorophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide

Cat. No.: B14977832
M. Wt: 356.3 g/mol
InChI Key: JEJWKYLVKNYXCS-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide typically involves the following steps:

    Formation of the Triazine Ring: This can be achieved by reacting appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions.

    Substitution Reactions:

    Acetylation: The final step involves the acetylation of the triazine derivative to form the acetamide group.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to increase yield and purity. Continuous flow reactors and automated systems can also be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or activator of specific enzymes or receptors.

    Medicine: As a candidate for drug development, particularly in targeting specific diseases.

    Industry: In the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or inhibition.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide
  • N-(2,4-difluorophenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide

Uniqueness

N-(2,4-difluorophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide may exhibit unique properties due to the presence of the 2,4-difluorophenyl and 4-methylphenyl groups, which can influence its reactivity, stability, and biological activity.

Properties

Molecular Formula

C18H14F2N4O2

Molecular Weight

356.3 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2-yl]acetamide

InChI

InChI=1S/C18H14F2N4O2/c1-11-2-4-12(5-3-11)16-9-21-24(18(26)23-16)10-17(25)22-15-7-6-13(19)8-14(15)20/h2-9H,10H2,1H3,(H,22,25)

InChI Key

JEJWKYLVKNYXCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=O)N(N=C2)CC(=O)NC3=C(C=C(C=C3)F)F

Origin of Product

United States

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